2-Chloro-4-(4-T-butylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZCPFICBJFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690596 | |
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-02-5 | |
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-(4-T-butylphenyl)benzoic Acid
For an audience of researchers, scientists, and drug development professionals, this guide outlines the critical physicochemical properties of the novel compound 2-Chloro-4-(4-T-butylphenyl)benzoic acid. In the absence of extensive published data for this specific molecule, we present a comprehensive framework of established methodologies for its thorough characterization. This document serves as a procedural blueprint, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility—cornerstones of rigorous scientific investigation.
Introduction and Compound Identity
This compound is a biaryl carboxylic acid derivative. Its structural complexity, featuring a chlorinated benzoic acid core linked to a t-butylated phenyl ring, suggests its potential utility as an intermediate in medicinal chemistry and materials science. The specific arrangement of the chloro, carboxyl, and bulky t-butylphenyl groups dictates its physicochemical behavior, which in turn governs its solubility, permeability, and potential biological activity. A precise understanding of these properties is paramount for any downstream application, from reaction optimization to formulation and pharmacological testing.
The foundational step in characterizing any novel compound is to confirm its identity and structure.
-
Chemical Name: this compound
-
Molecular Formula: C₁₇H₁₇ClO₂
-
Molecular Weight: 288.77 g/mol (to be confirmed by mass spectrometry)
-
Chemical Structure:
(A proper chemical drawing would be inserted here in a full document)
Core Physicochemical Properties: A Methodological Framework
The following sections detail the experimental workflows for determining the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point (MP) Determination
Significance: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure crystalline solid, whereas a broad range often indicates the presence of impurities. It is also a critical parameter for many formulation and manufacturing processes.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The packing must be dense and uniform to ensure even heat distribution.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For a highly pure compound, this range should be narrow (e.g., < 2 °C).
Causality in Experimental Choice: The slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. A rapid heating rate can lead to a falsely elevated and broad melting point range.
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Solubility Profile
Significance: Solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing appropriate formulations. Understanding solubility in both aqueous and organic solvents is necessary for purification, analysis, and delivery.[1]
Experimental Protocol: Equilibrium Shake-Flask Method
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution. This step must be performed carefully to avoid temperature changes that could alter solubility.
-
Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Causality in Experimental Choice: The use of an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time is necessary for the dissolution process to reach a steady state. HPLC is chosen for its high sensitivity and specificity, allowing for accurate measurement even at low concentrations.
Workflow Diagram:
Caption: Workflow for Shake-Flask Solubility Assay.
Acid Dissociation Constant (pKa)
Significance: The pKa value indicates the strength of the acidic carboxylic group. It determines the extent of ionization of the molecule at a given pH. This is crucial as the ionization state affects solubility, lipophilicity, and the ability of the molecule to cross biological membranes. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in the ionized (carboxylate) form.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Causality in Experimental Choice: Potentiometric titration is a direct and reliable method for determining pKa. The use of a co-solvent is a practical necessity for compounds with low aqueous solubility, though it's important to note that the apparent pKa may shift slightly from the value in pure water.
Workflow Diagram:
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP)
Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and is often optimized in drug design to balance solubility and absorption.[4]
Experimental Protocol: Shake-Flask Method for LogP
-
System Preparation: A solution of this compound is prepared in one of the two immiscible phases (n-octanol, pre-saturated with water, or water/buffer, pre-saturated with n-octanol).
-
Partitioning: The solution is mixed with a known volume of the second immiscible phase in a sealed vial. The pH of the aqueous phase should be controlled (e.g., pH 2-3 for a carboxylic acid) to ensure the compound is in its neutral, un-ionized form.
-
Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by HPLC-UV.
-
Calculation: LogP is calculated as: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Causality in Experimental Choice: n-Octanol is the industry standard for mimicking the lipid bilayer of cell membranes.[5] Pre-saturating the solvents and controlling the pH are critical for obtaining an accurate and reproducible LogP value that reflects the partitioning of the neutral species.[5]
Workflow Diagram:
Caption: Workflow for Shake-Flask LogP Determination.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties for this compound. The values are listed as "To Be Determined" (TBD) as they must be established through the rigorous experimental procedures outlined above.
| Property | Value | Method |
| Molecular Weight ( g/mol ) | 288.77 (Theoretical) | Mass Spectrometry |
| Melting Point (°C) | TBD | Capillary Method |
| Aqueous Solubility (mg/mL) | TBD | Shake-Flask Method |
| pKa | TBD | Potentiometric Titration |
| LogP | TBD | Shake-Flask Method |
Structural and Purity Analysis: Spectroscopic and Chromatographic Methods
Beyond the core properties, a full characterization requires confirmation of the molecular structure and assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons and carbons in unique chemical environments.
-
Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure.[6][7]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and aromatic rings.[6]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.
Conclusion
The systematic characterization of this compound, as outlined in this guide, is an indispensable prerequisite for its successful application in research and development. By employing these self-validating protocols, researchers can generate a reliable and comprehensive dataset encompassing the compound's identity, purity, solubility, acidity, and lipophilicity. This foundational knowledge is critical for making informed decisions in synthesis, formulation, and the exploration of this molecule's potential in drug discovery and materials science.
References
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PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. National Institutes of Health. Retrieved from [Link]
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Bhal, S. K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. Retrieved from [Link]
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Vinati Organics Limited. (2022). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved from [Link]
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U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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Arnott, J. A., & Planey, S. L. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. Retrieved from [Link]
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A Guide to Novel Synthetic Strategies for Substituted Benzoic Acids: From Modernized Classics to C-H Functionalization Frontiers
Substituted benzoic acids are not merely foundational organic molecules; they are critical scaffolds in a vast array of high-value applications, from life-saving pharmaceuticals and advanced agrochemicals to high-performance polymers and electronic materials.[1][2] The enduring demand for these structures necessitates continuous innovation in their synthesis, moving beyond classical methods that often require harsh conditions and exhibit limited functional group tolerance. This technical guide provides an in-depth exploration of the novel synthetic routes transforming how researchers can access these vital compounds. We will delve into modern refinements of venerable reactions, explore the power of transition-metal catalysis, and venture into the cutting-edge realm of direct C-H bond carboxylation, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for immediate application.
Section 1: Modern Refinements of Classical Carboxylation Strategies
While traditional methods for synthesizing benzoic acids are well-established, recent advancements have focused on enhancing their efficiency, safety, and environmental profile. These refinements offer milder conditions, improved yields, and greater control over product selectivity.
The Kolbe-Schmitt Reaction: Beyond Salicylic Acid
The Kolbe-Schmitt reaction, the carboxylation of a phenoxide with carbon dioxide, has been an industrial cornerstone for producing salicylic acid for over 150 years.[3][4] The classical process involves treating sodium phenoxide with CO2 under high pressure (up to 100 atm) and temperature (125-200°C).[3] The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide, with the ortho-isomer (salicylic acid) being the favored product under these conditions.[3][5]
Recent innovations have unlocked new potential for this reaction, particularly in controlling regioselectivity to favor the para-hydroxybenzoic acid (4HBA), a key monomer for liquid-crystal polymers.
Causality of Regioselectivity: The choice of alkali metal and reaction medium is paramount. In a homogenous system using solvents like DMSO or DMF, the carboxylation of potassium or cesium phenoxides proceeds at milder temperatures (~100°C) and shows a dramatic shift towards para-regioselectivity, achieving up to a 97:3 ratio of 4HBA to salicylic acid.[5] This is attributed to the formation of different molecular associates in solution; the larger, more loosely coordinated cations (K+, Cs+) favor attack at the sterically less hindered para position.[5]
Protocol Enhancement: The addition of basic salts, such as sodium mesytolate or tert-butylcarbonate, can significantly accelerate the reaction and increase the overall yield of hydroxybenzoic acids under these milder, homogeneous conditions.[5]
Workflow: Regioselective Kolbe-Schmitt Carboxylation
Caption: Simplified catalytic cycles in dual photoredox/palladium catalysis.
Section 3: The Frontier: Direct Aromatic C–H Bond Carboxylation
The most atom- and step-economical approach to substituted benzoic acids is the direct replacement of an aromatic C-H bond with a carboxylic acid group using CO2. [4][6]This strategy avoids the need for pre-functionalized starting materials like aryl halides or phenols. However, it faces significant challenges due to the high thermodynamic stability of C-H bonds and the kinetic inertness of CO2. [4]Recent breakthroughs in catalyst design are beginning to overcome these hurdles.
Transition-Metal Catalyzed C-H Activation
Directed C-H activation has become a powerful tool in organic synthesis. In this context, a directing group on the aromatic substrate coordinates to a transition metal center (e.g., Pd, Rh, Ir), positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho position. [7][8] While many C-H activation reactions are used to form C-C or C-N bonds, their application in carboxylation is an active area of research. The carboxylic acid group itself can act as a directing group. For example, Pd(II) can coordinate to a benzoic acid to form an oxapalladacycle, activating the ortho C-H bond for further functionalization. [8]While direct carboxylation at this activated site is challenging, this principle underpins many related transformations. More recently, protocols for the meta-C-H functionalization of benzoic acid derivatives have been developed using specialized nitrile-based directing groups, demonstrating that non-traditional positions can be accessed. [9]
Novel CO2 Activation via Frustrated Lewis Pairs (FLPs)
An emerging strategy for C-H carboxylation bypasses transition metals, instead using "Frustrated Lewis Pairs" (FLPs) to activate CO2. FLPs are combinations of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from neutralizing each other. [10]This unquenched reactivity can be harnessed to activate small molecules.
Mechanism of FLP-Catalyzed Carboxylation:
-
The FLP system (e.g., a combination of an organosilane Lewis base and AlCl3 Lewis acid) binds to CO2, polarizing and activating it. [10]2. This activated CO2 complex is sufficiently electrophilic to attack an electron-rich aromatic ring.
-
A subsequent workup quenches the reaction and protonates the carboxylate to yield the final benzoic acid.
This method has shown promising results for the carboxylation of simple aromatics, achieving good yields and offering a novel, metal-free pathway for CO2 utilization. [10]
Section 4: Experimental Protocols
This section provides representative, detailed methodologies for key synthetic transformations discussed in this guide.
Protocol 1: Homogeneous para-Selective Carboxylation of Phenol
Objective: To synthesize 4-hydroxybenzoic acid (4HBA) with high regioselectivity.
Materials:
-
Phenol (1.0 eq)
-
Potassium hydroxide (1.1 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Carbon dioxide (balloon or gas inlet)
-
Hydrochloric acid, 2M
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and gas inlet, add phenol (1.0 eq) and anhydrous DMSO.
-
Carefully add potassium hydroxide (1.1 eq) portion-wise while stirring. The mixture may warm slightly.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.
-
Begin bubbling CO2 gas through the solution via the gas inlet.
-
Heat the reaction mixture to 100°C and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and slowly acidify with 2M HCl until the pH is ~2. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-hydroxybenzoic acid.
Protocol 2: Photocatalytic Carboxylation of an Aryl Bromide
Objective: To synthesize a substituted benzoic acid from the corresponding aryl bromide using a dual catalytic system.
Materials:
-
Aryl bromide (1.0 eq)
-
Pd(OAc)2 (2 mol%)
-
Ir(ppy)2(dtbpy)(PF6) (1 mol%)
-
Triethylamine (3.0 eq)
-
Acetonitrile, anhydrous and degassed
-
Carbon dioxide (balloon or gas cylinder)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
In a Schlenk tube, combine the aryl bromide (1.0 eq), Pd(OAc)2 (2 mol%), and Ir(ppy)2(dtbpy)(PF6) (1 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed acetonitrile followed by triethylamine via syringe.
-
Bubble CO2 gas through the solution for 15 minutes to ensure saturation.
-
Seal the tube and place it approximately 5 cm from the blue LED light source. Ensure the reaction is stirred vigorously.
-
Irradiate the mixture at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with 1M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion & Future Outlook
The synthesis of substituted benzoic acids is undergoing a period of rapid evolution. While classical methods are being refined for greater efficiency and sustainability, the true paradigm shifts are occurring in the domain of catalysis. Transition-metal-catalyzed carboxylation of aryl halides, especially when powered by visible light, has dramatically expanded the synthetic toolbox, allowing for the construction of complex benzoic acids under remarkably mild conditions.
The ultimate goal, direct C-H carboxylation, is now within reach. Advances in directed C-H activation and novel CO2 activation strategies like FLPs are paving the way for a future where these essential molecules can be synthesized in fewer steps, with less waste, and from the most abundant feedstocks. Future research will likely focus on expanding the substrate scope of these C-H carboxylation methods, developing non-precious metal catalysts, and integrating these novel reactions into automated flow chemistry platforms for on-demand synthesis. These ongoing innovations promise to provide researchers, scientists, and drug development professionals with unprecedented access to the diverse chemical space of substituted benzoic acids.
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Homogeneous Kolbe-Schmitt Reaction for Regioselective Carboxylation. Wikipedia. [Link]
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Carboxylation of Aromatics using Si/Al Based Frustrated Lewis Pairs. Scirp.org. [Link]
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Sustainable Carboxylation Reactions for Chemical Manufacturing. SpringerLink. [Link]
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Examples of Carboxylation Reactions. ResearchGate. [Link]
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Visible-Light-Driven Carboxylation of Aryl Halides. Journal of the American Chemical Society. [Link]
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Introduction: The Versatile Scaffold of 2-Chlorobenzoic Acid
An In-Depth Technical Guide on the Biological Activity of 2-Chlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the diverse biological activities exhibited by derivatives of 2-chlorobenzoic acid. As a Senior Application Scientist, the following sections synthesize field-proven insights with established scientific data to offer a robust resource for researchers and professionals in drug discovery and development.
2-Chlorobenzoic acid is an organic compound that serves as a versatile precursor in the synthesis of a wide array of compounds with significant pharmacological applications, including drugs, dyes, and food additives.[1] Its derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the chlorine atom at the ortho-position of the benzoic acid core imparts unique electronic and steric properties that can significantly influence the molecule's interaction with biological targets. This guide will delve into the key biological activities of 2-chlorobenzoic acid derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives
Derivatives of 2-chlorobenzoic acid, particularly Schiff bases and hydrazones, have demonstrated notable antimicrobial properties.[2][3] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2]
Mechanism of Action
The precise mechanism of antimicrobial action for 2-chlorobenzoic acid derivatives is not fully elucidated but is thought to involve a multi-pronged attack on microbial cells. A prominent hypothesis suggests that these compounds disrupt the bacterial cell membrane's integrity and interfere with DNA synthesis. The lipophilic nature of some derivatives, enhanced by certain substitutions, may facilitate their passage through the lipid-rich bacterial cell wall.[4]
The azomethine group (-C=N-) present in Schiff base derivatives is considered crucial for their biological activity.[4] This group may interact with essential microbial enzymes or proteins, leading to the inhibition of vital cellular processes.
Proposed antimicrobial mechanism of 2-chlorobenzoic acid derivatives.
Key Derivatives and Structure-Activity Relationship
Studies have shown that Schiff bases of 2-chlorobenzoic acid are often more potent antimicrobial agents than their ester counterparts.[2] The antimicrobial activity is influenced by the nature and position of substituents on the aromatic ring. Quantitative Structure-Activity Relationship (QSAR) studies have indicated that topological parameters, such as molecular connectivity indices, play a significant role in governing the antibacterial and antifungal activities of these derivatives.[2]
For instance, certain synthesized Schiff bases of 2-chlorobenzoic acid have exhibited greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[2]
| Derivative Type | Target Organisms | Activity Level | Reference |
| Schiff Bases | E. coli, S. aureus, B. subtilis, C. albicans, A. niger | Moderate to High | [2] |
| Hydrazones | S. aureus, E. coli, P. aeruginosa, C. albicans | Moderate | [3] |
| Esters | Various bacteria and fungi | Lower than Schiff Bases | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Tube Dilution Method
The tube dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5][6]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
2-chlorobenzoic acid derivative stock solution of known concentration
-
Sterile test tubes
-
Pipettes
-
Incubator
Procedure:
-
Serial Dilution: Aseptically perform a serial two-fold dilution of the 2-chlorobenzoic acid derivative stock solution in a series of sterile test tubes containing MHB. This creates a range of decreasing concentrations of the compound.
-
Inoculation: Add a standardized volume of the microbial inoculum to each tube of the diluted compound and to a growth control tube (containing only MHB and the inoculum). A negative control tube containing only MHB should also be included.
-
Incubation: Incubate all tubes at 37°C for 16-20 hours.
-
Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (no turbidity) compared to the growth control.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This medium is standardized for antimicrobial susceptibility testing and has good batch-to-batch reproducibility. Its composition supports the growth of most common pathogens and has minimal interference with the activity of antimicrobial agents.
-
0.5 McFarland Standard: This standard ensures a consistent and reproducible density of bacteria in the inoculum, which is crucial for accurate and comparable MIC results.
Anti-inflammatory Activity of 2-Chlorobenzoic Acid Derivatives
Several benzoic acid derivatives are known to possess anti-inflammatory properties.[7][8] This activity is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Pathway
A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some 2-chlorobenzoic acid derivatives may act as COX inhibitors.
Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[9] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. Small molecule inhibitors can block this pathway at various points, thereby reducing the inflammatory response.[9][10] It is plausible that certain 2-chlorobenzoic acid derivatives exert their anti-inflammatory effects by modulating the NF-κB pathway.
Inhibition of COX-2 and NF-κB pathways by 2-chlorobenzoic acid derivatives.
Key Derivatives and Structure-Activity Relationship
The anti-inflammatory activity of benzoic acid derivatives is influenced by the nature and position of substituents on the phenyl ring.[8] Planar structures, facilitated by sp2 hybridized carbons, are often favorable for binding to the active sites of target enzymes.[8] The carboxylic acid group can act as a hydrogen bond donor and acceptor, which is crucial for interacting with biological targets.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2).[11]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
COX probe (e.g., Amplex Red)
-
2-chlorobenzoic acid derivative
-
Known COX inhibitor (e.g., celecoxib for COX-2) as a positive control
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX enzyme to the desired concentration in the assay buffer.
-
Compound Addition: Add the 2-chlorobenzoic acid derivative at various concentrations to the wells of the microplate. Include wells for a positive control and a no-inhibitor control.
-
Enzyme Addition: Add the diluted COX enzyme to all wells except the negative control.
-
Initiation of Reaction: Add the COX probe and arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Measurement: Measure the fluorescence intensity using a plate reader. The inhibition of COX activity is determined by the reduction in fluorescence compared to the no-inhibitor control.
Causality Behind Experimental Choices:
-
Separate COX-1 and COX-2 Assays: Testing against both isoforms is crucial to determine the selectivity of the inhibitor. COX-1 is constitutively expressed and involved in physiological functions, so selective COX-2 inhibitors are often sought to minimize side effects.
-
Fluorometric Detection: This method provides a sensitive and high-throughput means of measuring the peroxidase activity of COX enzymes.
Anticancer Activity of 2-Chlorobenzoic Acid Derivatives
Benzoic acid derivatives have emerged as a promising class of compounds with potential anticancer activity.[12][13] Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Mechanism of Action: Induction of Apoptosis
A key mechanism by which many anticancer agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Some benzoic acid derivatives have been shown to induce apoptosis by triggering the intrinsic (mitochondrial) pathway.[12] This can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, which are proteases that execute the apoptotic process.[12]
Induction of apoptosis by 2-chlorobenzoic acid derivatives.
Key Derivatives and Structure-Activity Relationship
The anticancer activity of 2-chlorobenzoic acid derivatives is highly dependent on their chemical structure. For example, Schiff base derivatives have shown promising cytotoxic effects against various cancer cell lines.[4] The presence of specific functional groups, such as nitro and hydroxyl groups, can influence the anticancer potency.[4] The lipophilicity of the molecule can also play a role in its ability to penetrate cancer cell membranes.[4]
| Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 | [4] |
| Substituted 2-chlorobenzo[h]quinoline imidazoles | Colo-205, HeLa, A549 | Varies | [14] |
| Metal complexes of Schiff bases | HeLa, HCT-116, HepG2 | Varies | [15][16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[17]
Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium
-
2-chlorobenzoic acid derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-chlorobenzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Causality Behind Experimental Choices:
-
MTT Reagent: This reagent is a reliable indicator of mitochondrial activity, which is a hallmark of viable cells. The conversion of MTT to formazan provides a quantitative measure of cell viability.
-
Solubilization Step: The formazan crystals are insoluble in aqueous solution, so a solubilizing agent is necessary to dissolve them and allow for accurate absorbance measurement.
Synthesis of Biologically Active 2-Chlorobenzoic Acid Derivatives
A common synthetic route to prepare biologically active derivatives of 2-chlorobenzoic acid, such as Schiff bases and hydrazones, involves a multi-step process.
General synthetic workflow for 2-chlorobenzoic acid derivatives.
Conclusion and Future Perspectives
Derivatives of 2-chlorobenzoic acid represent a promising class of compounds with a wide range of biological activities. Their antimicrobial, anti-inflammatory, and anticancer properties make them attractive candidates for further drug development. The versatility of the 2-chlorobenzoic acid scaffold allows for the synthesis of diverse libraries of compounds, enabling extensive structure-activity relationship studies to optimize their potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives, which will be crucial for their rational design and development as therapeutic agents. In vivo studies are also warranted to evaluate the efficacy and safety of the most promising compounds in preclinical models.
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. Available at: [Link]
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Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. Available at: [Link]
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Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes - MDPI. Available at: [Link]
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(PDF) Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline containing 2,4,5-Trisubstituted Imidazole Derivatives - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Biphenyl Carboxylic Acids
Abstract
Biphenyl carboxylic acid derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and high-performance materials.[1][2] Their rigid, yet tunable, biphenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, provides a privileged platform for developing molecules with precisely engineered properties.[1] This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core principles and advanced methodologies for the discovery and synthesis of novel biphenyl carboxylic acids. We will delve into the strategic rationale behind experimental design, provide detailed, field-tested protocols for key synthetic transformations, and present quantitative data to illustrate the therapeutic potential of this remarkable class of compounds.
The Strategic Imperative: Why Biphenyl Carboxylic Acids?
The biphenyl moiety is a recurring structural motif in numerous commercialized pharmaceuticals and natural products.[3] Its significance stems from several key physicochemical properties:
-
Structural Rigidity and Planarity: The biphenyl core provides a defined and rigid scaffold that can facilitate precise interactions with biological targets like enzyme active sites and protein receptors. This rigidity is crucial for optimizing molecular geometry and enhancing binding affinity.
-
Modulation of Physicochemical Properties: The two phenyl rings can be functionalized independently, allowing for fine-tuning of properties such as lipophilicity, solubility, and electronic distribution. This is critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
The Carboxylic Acid Anchor: The carboxylic acid group is a potent hydrogen bond donor and acceptor, often serving as a critical anchoring point to biological targets.[3] It also enhances the hydrophilicity and polarity of drug candidates, which can significantly impact their bioavailability.[3]
This unique combination of features has led to the development of biphenyl carboxylic acids across a vast spectrum of therapeutic areas, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[2][3][4] Marketed drugs such as Flurbiprofen and Diflunisal, both non-steroidal anti-inflammatory drugs (NSAIDs), are classic examples of this scaffold's success.[1][3]
Discovery Strategies: From Concept to Candidate
The discovery of novel biphenyl carboxylic acids is a highly rational, structure-driven process. A prevalent and effective strategy is pharmacophore fusion , which involves combining the key structural elements of known active compounds to design new chemical entities with potentially superior or novel activity.
A prime example is the design of novel Urate Transporter 1 (URAT1) inhibitors for the treatment of gout and hyperuricemia.[5] Researchers have successfully designed new biphenyl carboxylic acid derivatives by fusing the pharmacophoric features of existing URAT1 inhibitors, such as Epaminurad and the antihypertensive drug Telmisartan.[5] This ligand-based design approach has proven effective in identifying potent new inhibitors.[5]
The general workflow for discovering a novel biphenyl carboxylic acid therapeutic agent is a multi-stage, iterative process.
Caption: High-level workflow for drug discovery.
Core Synthetic Methodologies: Building the Biphenyl Scaffold
The construction of the C-C bond between the two aryl rings is the critical step in synthesizing biphenyl derivatives. While several methods exist, the Suzuki-Miyaura cross-coupling reaction is the undisputed workhorse in both academic and industrial settings due to its versatility, functional group tolerance, and high yields.
The Suzuki-Miyaura Cross-Coupling: The Gold Standard
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an aryl halide or triflate.[6][7]
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and its associated ligands is paramount.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, highly effective catalyst. However, it can be expensive, air-sensitive, and may lead to higher levels of palladium contamination in the final product, which is a major concern in pharmaceutical synthesis.[8]
-
Pd/C (Palladium on Carbon) : This heterogeneous catalyst is an excellent alternative for large-scale synthesis.[8] It is inexpensive, robust, and can be easily removed by filtration, resulting in significantly lower palladium levels (<6 ppm) in the product.[8] This simplifies purification and is highly desirable for producing active pharmaceutical ingredients (APIs).
-
-
Base: A base is required to activate the organoboron species in the transmetalation step.[6] Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used due to their low cost, effectiveness, and ease of removal during aqueous workup.[3][8][9]
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane, DME, or THF) and water.[3][8] Water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Recent "green chemistry" approaches have even demonstrated the reaction's efficacy in pure water using water-soluble catalysts.[9]
Reaction Mechanism: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Experimental Protocol: Pd/C-Catalyzed Suzuki-Miyaura Coupling
This protocol is a robust, scalable, and self-validating system adapted from methodologies proven effective for multikilogram-scale synthesis.[8] It utilizes the cost-effective and easily removable Pd/C catalyst.
Materials:
-
Aryl Bromide (e.g., 4-bromobenzoic acid) (1.0 equiv)
-
Arylboronic Acid (e.g., phenylboronic acid) (1.0-1.2 equiv)
-
10% Palladium on Carbon (Pd/C) (0.01-0.02 equiv Pd)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Methanol and Water (1:1 v/v)[8]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane:H₂O, 4:1). The total volume should be sufficient to ensure effective stirring (approx. 10-15 mL per gram of aryl bromide).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the Pd/C catalyst (1-2 mol%).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[3][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-16 hours).[3]
-
Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.[8] Wash the Celite® pad with a small amount of the reaction solvent.
-
Workup - Extraction: Dilute the filtrate with water and transfer it to a separatory funnel. Wash with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove non-acidic impurities.
-
Workup - Precipitation: Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The biphenyl carboxylic acid product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.[3][8]
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
Alternative and Emerging Synthetic Routes
While Suzuki coupling is dominant, other methods offer alternative pathways:
-
Ullmann Condensation: A classical method involving copper-catalyzed coupling of aryl halides. It often requires high temperatures and stoichiometric amounts of copper.[1]
-
Friedel-Crafts Acylation: This can be used to form biphenyl ketones, which can then be oxidized to the corresponding carboxylic acids.[2]
-
Direct C-H Activation/Arylation: This is a modern, atom-economical approach that avoids the pre-functionalization required for Suzuki and Ullmann reactions. It involves the direct coupling of a C-H bond of one arene with an aryl halide.[10][11] While powerful, substrate scope and regioselectivity can be challenging.
Application Showcase: Therapeutic Potential in Oncology and Beyond
The true measure of a synthetic methodology is the utility of the molecules it produces. Biphenyl carboxylic acids have demonstrated significant potential in various therapeutic areas.
Anticancer Activity
A recently synthesized library of small molecule biphenyl carboxylic acids showed promising in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[3] The synthesis utilized the well-established Suzuki-Miyaura coupling.[3]
| Compound ID | R¹ Group (on Carboxylic Ring) | R² Group (on other Phenyl Ring) | IC₅₀ vs. MCF-7 (µM)[3] | IC₅₀ vs. MDA-MB-231 (µM)[3] |
| 3a | -H | -H | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | -H | -OCH₂Ph (Benzyloxy) | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | (Standard) | (Standard) | - | - |
Table 1: In vitro anticancer activity of selected biphenyl carboxylic acids.
The data indicates that compound 3j , featuring a benzyloxy substituent, displayed the most potent activity against both cell lines.[3] The authors suggest that unsubstituted phenyl rings may fit more readily into the biological target's cavity, facilitating π-π stacking interactions.[3]
URAT1 Inhibition for Gout
As mentioned, pharmacophore fusion has led to the discovery of potent URAT1 inhibitors.[5] The most promising compound from one study, B21 , exhibited an IC₅₀ value of 0.17 µM, which was superior to the clinical drug benzbromarone.[5] This highlights the power of rational design coupled with efficient synthesis for developing new therapeutics.
Other Pharmacological Activities
The biphenyl carboxylic acid scaffold is remarkably versatile, with derivatives showing a wide range of activities:
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.[1]
-
Antiresorptive: Inhibition of osteoclast formation, offering potential for treating osteoporosis.[12]
-
Cdk4 Inhibition: A nonplanar analogue of the marine alkaloid fascaplysin, which incorporates a biphenyl carboxylic acid amide moiety, was found to inhibit cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, indicating dual anticancer mechanisms.[13]
Conclusion and Future Perspectives
The biphenyl carboxylic acid scaffold remains a highly fertile ground for the discovery of novel therapeutic agents and advanced materials.[1] The Suzuki-Miyaura coupling provides a robust, scalable, and versatile synthetic platform, with ongoing innovations such as heterogeneous and water-soluble catalysts pushing the boundaries of efficiency and sustainability.[8][9] The future of this field will likely focus on the continued application of rational drug design, the exploration of emerging synthetic technologies like C-H activation, and the deeper elucidation of the mechanisms of action for newly discovered compounds.[1] The continued exploration of this chemical space holds immense promise for addressing unmet medical needs and developing next-generation materials.
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Title: Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents Source: Asian Journal of Green Chemistry URL: [Link]
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Title: BIPHENYL CARBOXYLIC ACID Source: Ataman Kimya URL: [Link]
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Title: Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Source: ACS Publications URL: [Link]
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Title: Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst Source: ResearchGate URL: [Link]
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Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]
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Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source: MDPI URL: [Link]
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Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ResearchGate URL: [Link]
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Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]
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Title: (PDF) Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation Source: ResearchGate URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
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Title: C–H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles Source: Journal of the American Chemical Society URL: [Link]
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Introduction: Navigating the Landscape of Novel Benzoic Acid Derivatives
An In-Depth Technical Guide to 2-Chloro-4-(4-tert-butylphenyl)benzoic Acid and its Structural Analogs
In the dynamic field of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on a specific, yet intriguing, molecule: 2-Chloro-4-(4-tert-butylphenyl)benzoic acid. An initial survey of chemical databases indicates that this compound is not widely cataloged and does not have a readily available, dedicated CAS number. This suggests that it may be a novel compound or one that has been synthesized in specific research contexts without broad commercial availability.
For the researcher, scientist, or drug development professional, the absence of established data on a target molecule is not a roadblock but rather an invitation to innovate, guided by the principles of chemical analogy. This guide is structured to provide a comprehensive technical overview by leveraging established knowledge of its core structural components: the 2-chlorobenzoic acid moiety and the 4-tert-butylphenyl substituent. By understanding the synthesis, characterization, and application of these related, well-documented compounds, we can establish a robust predictive framework for the properties and potential of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid.
Part 1: Chemical Identity and Physicochemical Properties of Structural Analogs
To build a foundational understanding, we will first examine the key identifiers and properties of two primary structural analogs: 4-tert-Butylbenzoic acid and 2-Chlorobenzoic acid. These compounds represent the two key substitutions on the benzoic acid core of our target molecule.
Table 1: Identifiers and Properties of Key Structural Analogs
| Identifier/Property | 4-tert-Butylbenzoic acid | 2-Chlorobenzoic acid |
| CAS Number | 98-73-7[1][2][3][4][5] | 118-91-2[6][7] |
| Molecular Formula | C₁₁H₁₄O₂[1][2][3][5] | C₇H₅ClO₂[6][7] |
| Molecular Weight | 178.23 g/mol [1][2][4][5] | 156.57 g/mol [6][7] |
| IUPAC Name | 4-(2,2-dimethylpropyl)benzoic acid[3] | 2-Chlorobenzoic acid[7] |
| Appearance | White to off-white solid[2] | White solid[7] |
| Melting Point | 162-165 °C[2] | 142 °C[7] |
| Boiling Point | 280 °C[2] | 285 °C[7] |
| Solubility | Insoluble in water; soluble in alcohol and benzene[5] | Sparingly soluble in water |
| pKa | 4.38 at 25°C[2] | 2.89[7] |
Part 2: Synthesis and Purification Strategies
The synthesis of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid, while not explicitly documented, can be logically approached through established synthetic routes for biaryl carboxylic acids. A plausible and robust strategy would involve a cross-coupling reaction to form the biaryl linkage, followed by the introduction or modification of the carboxylic acid group.
Conceptual Synthetic Pathway
A logical approach would be a Suzuki or similar palladium-catalyzed cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids, offering high yields and excellent functional group tolerance.
Sources
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Chloro-4-(4-T-butylphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-4-(4-T-butylphenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. The synthetic strategy is centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] By coupling 2-chloro-4-bromobenzoic acid with 4-tert-butylphenylboronic acid, this protocol offers high selectivity and good yields. We will detail the reaction mechanism, provide a step-by-step experimental procedure, and discuss the rationale behind key experimental choices to ensure reproducibility and success.
Introduction and Scientific Rationale
Biaryl structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3] The target molecule, this compound, incorporates a bulky tert-butylphenyl group, which is often used to enhance steric hindrance, improve solubility in organic media, and modulate biological activity.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its remarkable functional group tolerance, use of mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[4][5] The core of this protocol involves the selective reaction at the carbon-bromine bond of 2-chloro-4-bromobenzoic acid. The C-Br bond is significantly weaker and thus more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, ensuring high regioselectivity for the desired product.[6]
Reaction Scheme and Catalytic Cycle
The synthesis proceeds via the palladium-catalyzed cross-coupling as shown below:
The catalytic cycle, a cornerstone of organometallic chemistry, drives the reaction.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Chloro-4-(4-tert-butylphenyl)benzoic Acid as a Versatile Scaffold in Contemporary Drug Discovery
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 2-chloro-4-(4-tert-butylphenyl)benzoic acid scaffold. This document provides a scientifically grounded framework for the design, synthesis, and evaluation of novel therapeutic agents derived from this promising chemical starting point. While direct literature on this specific molecule is emerging, the principles outlined herein are derived from extensive knowledge of benzoic acid derivatives in medicinal chemistry and are supported by analogous structures and reactions.
Introduction: The Rationale for the 2-Chloro-4-(4-tert-butylphenyl)benzoic Acid Scaffold
The benzoic acid motif is a cornerstone in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets through its carboxylic acid group.[1] The 2-chloro-4-(4-tert-butylphenyl)benzoic acid scaffold offers a unique combination of structural features that make it an attractive starting point for drug design:
-
Structural Rigidity and Defined Vectorial Space: The biphenyl-like core provides a semi-rigid backbone, positioning substituents in well-defined regions of three-dimensional space. This allows for more predictable interactions with target proteins.
-
Modulation of Physicochemical Properties: The substituents on the benzoic acid ring—a chloro group and a tert-butylphenyl group—impart distinct electronic and lipophilic characteristics.
-
The 2-chloro group is an electron-withdrawing substituent that can influence the acidity of the carboxylic acid and participate in halogen bonding, a recently appreciated non-covalent interaction in drug-receptor binding.
-
The 4-tert-butylphenyl group is a bulky, lipophilic moiety that can occupy hydrophobic pockets within a target's active site, potentially enhancing binding affinity and selectivity. The tert-butyl group, in particular, can provide a strong hydrophobic anchor.
-
-
Synthetically Tractable Handles: The carboxylic acid and the aromatic rings provide multiple points for chemical modification, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).
Potential Therapeutic Applications
Based on the known biological activities of structurally related benzoic acid derivatives, the 2-chloro-4-(4-tert-butylphenyl)benzoic acid scaffold holds potential for the development of agents targeting a range of diseases:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted benzoic acid cores.[3] The scaffold's features could be optimized for potent inhibition of enzymes like cyclooxygenases (COX-1/COX-2).
-
Antimicrobial Agents: Benzoic acid derivatives have demonstrated significant antimicrobial activity.[4][5][6] The lipophilic nature of the tert-butylphenyl group could enhance membrane permeability in bacteria and fungi, a key factor for antimicrobial efficacy.
-
Anticancer Agents: A number of anticancer drugs and experimental agents incorporate the benzoic acid moiety.[2][7] Derivatives of this scaffold could be designed to target various cancer-related proteins, such as kinases or protein-protein interactions.
Synthetic Strategy and Protocols
A plausible and efficient synthetic route to the core scaffold and its derivatives is crucial for its application in drug discovery. A Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of biaryl compounds.
Synthesis of the Core Scaffold: 2-Chloro-4-(4-tert-butylphenyl)benzoic acid
This protocol outlines a general procedure for the synthesis of the title compound.
Protocol 1: Suzuki-Miyaura Coupling and Saponification
-
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add methyl 2-chloro-4-bromobenzoate (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, for example, potassium carbonate (2.0 eq), and a solvent system such as a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-chloro-4-(4-tert-butylphenyl)benzoate.
-
-
Step 2: Saponification
-
Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-4-(4-tert-butylphenyl)benzoic acid.
-
Diagram 1: Synthetic Workflow for the Core Scaffold
A schematic representation of the two-step synthesis of the core scaffold.
Derivatization Strategies
The carboxylic acid group is the most common site for derivatization to generate a library of analogs for SAR studies.
Protocol 2: Amide Bond Formation
-
To a solution of 2-chloro-4-(4-tert-butylphenyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a base, for instance, diisopropylethylamine (DIPEA) (2.0 eq), and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.
Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the SAR is fundamental to optimizing the biological activity of the scaffold.[1][8]
Diagram 2: Key Regions for SAR Exploration
Key positions on the scaffold for chemical modification to probe the SAR.
Table 1: Proposed Modifications for SAR Studies
| Region | Modification Strategy | Rationale |
| R1 (Carboxylic Acid) | - Synthesize a diverse library of amides and esters. - Introduce various aliphatic, aromatic, and heterocyclic amines/alcohols. | - The carboxylic acid is a key interaction point. - Amide/ester formation can modulate solubility, cell permeability, and introduce new interactions with the target. |
| R2 (tert-butylphenyl Ring) | - Vary the substituent on the phenyl ring (e.g., -H, -F, -CF₃, -OCH₃). - Replace the tert-butyl group with other alkyl groups or cycloalkyl groups. | - To probe the size and electronic requirements of the hydrophobic pocket. - To fine-tune lipophilicity and metabolic stability. |
| R3 (Chloro Group) | - Replace the chloro group with other halogens (F, Br, I). - Substitute with small alkyl groups (e.g., -CH₃) or cyano groups (-CN). | - To investigate the role of halogen bonding and electronic effects. - To optimize the overall electronic profile of the molecule. |
Biological Evaluation Protocols
The following are general protocols for the initial biological screening of the synthesized compound library.
In Vitro Antimicrobial Susceptibility Testing
Protocol 3: Broth Microdilution Assay
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Cytotoxicity Assay
Protocol 4: MTT Assay against Cancer Cell Lines
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The 2-chloro-4-(4-tert-butylphenyl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural and physicochemical properties, combined with its synthetic tractability, provide a solid foundation for lead generation and optimization. The protocols and strategies outlined in these application notes are intended to guide researchers in harnessing the full potential of this versatile scaffold in their drug discovery endeavors. Through systematic SAR exploration and robust biological evaluation, novel drug candidates with improved efficacy and safety profiles can be developed.
References
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-
2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem. (URL: [Link])
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (URL: [Link])
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2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations - PubMed. (URL: [Link])
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Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (URL: [Link])
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Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed. (URL: [Link])
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Cellular pharmacokinetics of 2-chloro-2'-deoxyadenosine nucleotides - SciSpace. (URL: [Link])
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Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression - Oriental Journal of Chemistry. (URL: [Link])
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])
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Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. (URL: [Link])
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New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration - PubMed. (URL: [Link])
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (URL: [Link])
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Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. (URL: [Link])
-
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. (URL: [Link])
- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
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- 5. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Chloro-4-(4-T-butylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed framework for the development and validation of analytical methods for the quantification of 2-Chloro-4-(4-T-butylphenyl)benzoic acid. Recognizing the critical need for robust and reliable analytical data in pharmaceutical development and quality control, this document eschews a rigid template in favor of a holistic, science-driven approach. Herein, we delve into the rationale behind methodological choices, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide is grounded in the principles of scientific integrity, with a strong emphasis on method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data of the highest quality and trustworthiness.
Introduction: Understanding the Analyte
This compound is a substituted benzoic acid derivative. Its chemical structure, featuring a chlorinated phenyl ring linked to a t-butylphenyl group, imparts specific physicochemical properties that dictate the analytical strategy for its quantification. The presence of the carboxylic acid group makes it an acidic compound, while the t-butyl group and the biphenyl structure contribute to its hydrophobicity. Accurate quantification of this molecule is paramount in various stages of drug development, from pharmacokinetic studies to final product quality control.
Key Physicochemical Properties Influencing Analysis:
-
Acidity (pKa): The carboxylic acid moiety will be ionized at neutral and basic pH, influencing its retention in reversed-phase chromatography and its ionization in mass spectrometry.
-
Hydrophobicity (LogP): The non-polar t-butyl group and the aromatic rings suggest good retention on reversed-phase HPLC columns.
-
UV Absorbance: The presence of aromatic rings indicates that the compound will have a chromophore suitable for UV detection in HPLC.
-
Volatility: The compound's relatively high molecular weight and polarity of the carboxylic acid group suggest that it is not readily volatile, making GC analysis challenging without derivatization.
Strategic Selection of Analytical Techniques
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a workhorse technique for the analysis of non-volatile and semi-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point for routine analysis and quality control.
Causality of Method Choice:
-
Reversed-Phase Chromatography: The hydrophobic nature of the analyte makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The aromatic structure of the molecule allows for sensitive detection using a UV detector, a robust and cost-effective option.
-
Method Simplicity: HPLC-UV methods are generally straightforward to develop and validate, making them ideal for routine applications.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of low concentrations in complex matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.
Causality of Method Choice:
-
High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, essential for pharmacokinetic studies.[1]
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[2]
-
Structural Confirmation: Mass spectrometry provides molecular weight and fragmentation information, which can be used to confirm the identity of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility. However, with a derivatization step to convert the carboxylic acid to a more volatile ester, GC-MS can be a viable, high-resolution alternative.
Causality of Method Choice:
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.
-
Derivatization is Key: Converting the polar carboxylic acid to a non-polar, more volatile ester (e.g., a methyl or trimethylsilyl ester) is necessary for successful GC analysis.[3]
-
Electron Ionization (EI) Mass Spectra: EI provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.
Experimental Protocols
The following protocols are presented as a starting point for method development and should be optimized and validated for your specific application.
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to prepare a series of working standard solutions covering the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh a known amount of the substance, dissolve it in the mobile phase or a suitable organic solvent, and dilute to a final concentration within the calibration range.[4]
-
Pharmaceutical Formulation (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, and extract with a suitable solvent (e.g., methanol) using sonication and/or mechanical shaking.[4] Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7] An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically in the range of 230-280 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the analyte in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
-
Protocol 2: LC-MS/MS for High-Sensitivity Quantification
This method is designed for the analysis of this compound in biological matrices.
Workflow Diagram:
Caption: LC-MS/MS analysis workflow for trace-level quantification.
Step-by-Step Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock and working standard solutions as described in Protocol 1.
-
Prepare calibration standards and QCs by spiking known amounts of the analyte into the blank biological matrix.
-
-
Sample Preparation:
-
To a small volume of the biological sample (e.g., 100 µL of plasma), add an internal standard (a structurally similar compound or a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol) and centrifuging.
-
Alternatively, perform liquid-liquid extraction (LLE) with a water-immiscible solvent (e.g., ethyl acetate) to extract the analyte.[8]
-
Evaporate the supernatant or the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 column with smaller particle size for better resolution and faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8] The use of formic acid aids in the ionization of the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is likely to be more sensitive for the deprotonated carboxylic acid.
-
MRM Transitions: Optimize the precursor ion (the deprotonated molecule [M-H]⁻) and product ions for both the analyte and the internal standard by direct infusion.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Protocol 3: GC-MS with Derivatization
This protocol is an alternative for the analysis of this compound, particularly when high chromatographic resolution is required.
Workflow Diagram:
Caption: GC-MS analysis workflow including the essential derivatization step.
Step-by-Step Methodology:
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix as described in the previous protocols.
-
Evaporate the extract to complete dryness.
-
Add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl ester or use diazomethane to form the methyl ester.[3][9]
-
Heat the reaction mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantify using an internal or external standard method.
-
Method Validation: Ensuring Trustworthiness
A validated analytical method provides confidence in the generated data. The validation should be performed according to the ICH Q2(R2) guideline.[10]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | No interference at the retention time of the analyte. Peak purity should be demonstrated. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for drug substance. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters are slightly varied. |
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[11] This involves exposing the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[12] The analytical method must be able to separate the intact drug from any degradation products formed.
Conclusion: A Framework for Reliable Quantification
This application note has provided a comprehensive guide to the development and validation of analytical methods for the quantification of this compound. By understanding the physicochemical properties of the analyte and the principles behind different analytical techniques, researchers can select and optimize the most appropriate method for their specific needs. The detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS serve as a robust starting point for method development. Adherence to the principles of method validation outlined herein will ensure the generation of accurate, reliable, and trustworthy data, which is the cornerstone of sound scientific research and drug development.
References
-
(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025-08-04). Available from: [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Available from: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. (2025-08-05). ResearchGate. Available from: [Link]
-
A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. (2014-02-08). PubMed. Available from: [Link]
-
Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. (n.d.). LCGC International. Available from: [Link]
-
Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF. (2025-08-06). ResearchGate. Available from: [Link]
-
LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL...). (n.d.). ResearchGate. Available from: [Link]
-
(PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. (2014-04-25). ResearchGate. Available from: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Available from: [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022-04-05). Pharmacia. Available from: [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Available from: [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC - NIH. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC International. Available from: [Link]
-
Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. (2010-08-01). PubMed. Available from: [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021-11-29). Longdom Publishing. Available from: [Link]
-
LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters. Available from: [Link]
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. (n.d.). MDPI. Available from: [Link]
-
Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. (n.d.). Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
-
A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. (2017-10-09). Agilent. Available from: [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Available from: [Link]
-
GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025-08-07). ResearchGate. Available from: [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. (n.d.). Agilent. Available from: [Link]
-
5 Sample preparation for HPLC analysis of drug products | Request PDF. (n.d.). ResearchGate. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Available from: [Link]
-
Analytical lifecycle management oriented development and validation of a new stability- indicating ultra-fast liquid chromatographic method. (n.d.). SciELO. Available from: [Link]
-
(PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016-11-25). ResearchGate. Available from: [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). PMC - NIH. Available from: [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Available from: [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection and Optimization for Suzuki Coupling in Benzoic Acid Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a dedicated focus on the synthesis of substituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the application of Suzuki coupling for benzoic acid synthesis.
Q1: Why is catalyst and ligand selection so critical for the Suzuki coupling of substrates containing a benzoic acid moiety?
A: The benzoic acid functional group introduces specific electronic and steric challenges that directly impact the efficiency of the Suzuki coupling catalytic cycle. The carboxylate group is electron-withdrawing, which can influence the reactivity of the aryl halide partner. More importantly, the acidic proton of the carboxylic acid can react with the basic conditions required for the reaction, potentially neutralizing the base needed for the crucial transmetalation step.[1][2] Furthermore, the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis.
Therefore, the choice of a palladium precursor and, critically, the phosphine ligand is paramount. The ligand must:
-
Promote Oxidative Addition: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition of less reactive aryl chlorides or sterically hindered aryl bromides to the Pd(0) center.[3]
-
Stabilize the Catalytic Species: The ligand stabilizes the active Pd(0) catalyst, preventing its decomposition into inactive palladium black.[4]
-
Facilitate Reductive Elimination: The ligand's steric and electronic properties influence the final, product-forming reductive elimination step.
Q2: What are the primary side reactions I should be aware of when synthesizing benzoic acid derivatives via Suzuki coupling?
A: Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex purification challenges. The most common include:
-
Protodeboronation: This is the hydrolysis of the boronic acid or ester, replacing the boron functional group with a hydrogen atom.[4] This is particularly problematic with heteroaryl boronic acids but can occur with any boronic acid under suboptimal conditions (e.g., incorrect base, prolonged reaction times at high temperatures).[4]
-
Homocoupling: Dimerization of the boronic acid (to form a biaryl) or the aryl halide can occur. Homocoupling of the boronic acid is often catalyzed by palladium in the presence of oxygen.[5]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can happen if the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.[4]
Q3: Should I use a boronic acid or a boronic ester for my benzoic acid synthesis?
A: The choice between a boronic acid and a boronic ester (like a pinacol ester) is a trade-off between reactivity and stability.[5]
-
Boronic Acids: These are often more reactive and atom-economical. However, they can be prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry.[6] They are also more susceptible to protodeboronation.[4]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable, less prone to protodeboronation, and easier to handle and purify.[4][6] This stability makes them ideal for multi-step syntheses where the boron moiety must be carried through several transformations. The trade-off is that they can be less reactive than the corresponding boronic acids, sometimes requiring more forcing conditions for the coupling reaction.
For substrates sensitive to decomposition, starting with a more stable boronic ester is often a prudent choice.[4]
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
This guide is structured around common experimental problems. For each issue, we explore potential causes and provide systematic solutions.
Issue 1: Low or No Product Yield
This is the most frequent challenge. A systematic approach is required to diagnose the root cause.
Potential Cause A: Inactive Catalyst
-
Causality: The active Pd(0) species is the entry point to the catalytic cycle.[3] If the Pd(II) precatalyst is not efficiently reduced to Pd(0), or if the Pd(0) species decomposes (e.g., forms palladium black), the reaction will not proceed. The presence of oxygen can also lead to catalyst deactivation through the formation of palladium(II) peroxo complexes.[5]
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert gas atmosphere throughout the reaction setup and duration.
-
Select an Appropriate Precatalyst: For challenging couplings, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst that readily generates the active Pd(0) species in situ.
-
Check Ligand Integrity: Ensure the phosphine ligand has not been oxidized. Use fresh, high-purity ligands.
-
Potential Cause B: Failure of Transmetalation
-
Causality: Transmetalation, the transfer of the organic group from boron to palladium, requires the activation of the organoboron species by a base.[1][2] If the base is too weak, not soluble, or consumed by the acidic proton of the benzoic acid, this step will be the bottleneck.[1]
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[3] For substrates with acidic protons like benzoic acid, a stronger, non-nucleophilic base might be necessary. It's also crucial that the base is sufficiently soluble in the reaction medium. Using a biphasic solvent system with a phase-transfer catalyst can sometimes improve performance.
-
Solvent System: The solvent impacts the solubility of the base and the boronate species.[4] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]
-
Stoichiometry of Base: When coupling a benzoic acid substrate, you may need to add an additional equivalent of base to first neutralize the acidic proton before the catalytic amount can participate in the transmetalation step.
-
Issue 2: Significant Formation of Side Products
The presence of impurities complicates purification and indicates a non-optimal reaction pathway.
Potential Cause A: Protodeboronation of the Boronic Acid/Ester
-
Causality: The C-B bond is susceptible to cleavage by a proton source, especially under basic conditions at elevated temperatures.[4] This side reaction consumes your nucleophilic partner, reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Use a Boronic Ester: As mentioned in the FAQs, pinacol esters are significantly more stable towards protodeboronation than boronic acids.[4]
-
Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it once the starting material is consumed.
-
Modify the Base/Solvent System: Sometimes, a milder base like KF can be effective, particularly for base-sensitive substrates.[1]
-
Potential Cause B: Homocoupling of the Boronic Acid
-
Causality: This side reaction is often promoted by the presence of oxygen, which can react with the Pd(0) catalyst to form a palladium(II) peroxo complex that facilitates the homocoupling.[5]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Ensure all solvents are thoroughly deoxygenated.
-
Control Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.
-
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Catalyst and Ligand Selection Guide
The performance of a Suzuki coupling is highly dependent on the palladium source and the associated ligand. Below is a table summarizing common choices for synthesizing benzoic acid derivatives.
| Catalyst System Component | Examples | Key Characteristics & Application Notes |
| Palladium Precatalysts | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, requiring in-situ activation with phosphine ligands. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | These are electron-rich, bulky biaryl phosphine ligands that are highly effective for coupling unreactive aryl chlorides and sterically hindered substrates.[6] They often allow for lower catalyst loadings and room temperature reactions.[6] |
| Ferrocenyl Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and versatile ligand suitable for a wide range of aryl halide and boronic acid partners. |
| Basic Phosphines | P(t-Bu)₃, PCy₃ | Tri(tert-butyl)phosphine and tricyclohexylphosphine are highly electron-donating ligands that are excellent for promoting the oxidative addition of aryl chlorides. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the synthesis of a substituted benzoic acid. Optimization will be required based on the specific substrates.
Materials:
-
Aryl halide containing a benzoic acid moiety (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1 mixture)
Procedure:
-
To a dry reaction vessel, add the aryl halide, boronic acid/ester, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve the palladium precatalyst and phosphine ligand in a small amount of the degassed organic solvent.
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid product, then extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki cross-coupling reaction - YouTube Source: YouTube URL: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Storage of 2-Chloro-4-(4-T-butylphenyl)benzoic Acid
Welcome to the technical support center for 2-Chloro-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The stability of this compound can be influenced by several environmental factors. The primary factors of concern are temperature, humidity, and light exposure.[1] Elevated temperatures can accelerate chemical degradation, while moisture can facilitate hydrolytic reactions or microbial growth.[1][2] Exposure to UV and visible light can also lead to photodegradation.[1]
Q2: What are the optimal storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[3][4] It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption.[4][5] Additionally, protection from light is recommended by using an amber-colored vial or storing the container in a dark place.[6]
Q3: Is this compound susceptible to hydrolysis?
A3: The aryl chloride functional group in this compound is generally resistant to hydrolysis under standard storage conditions.[7][8] However, prolonged exposure to high humidity or non-neutral pH conditions could potentially lead to slow hydrolysis over time. The carboxylic acid moiety itself is stable against hydrolysis.
Q4: Can this compound undergo decarboxylation during storage?
A4: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a potential degradation pathway for benzoic acids, though it typically requires elevated temperatures.[9][10][11] Under recommended storage conditions (cool temperatures), significant decarboxylation is unlikely.
Q5: How can I tell if my sample of this compound has degraded?
A5: Visual signs of degradation can include a change in color or the appearance of clumping, which might suggest moisture uptake. However, many degradation products may not be visible. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its impurities.[12][13][14]
Troubleshooting Guide
Issue 1: I've observed a decrease in the purity of my compound over time, even under recommended storage conditions.
-
Potential Cause: Unseen environmental fluctuations. Even in a controlled environment, minor temperature or humidity fluctuations can occur. Another possibility is the slow oxidation of the compound. Aromatic compounds can be susceptible to oxidation, which may be catalyzed by trace metal impurities.[15][16][17]
-
Troubleshooting Steps:
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
-
Container Material: Ensure the storage container is made of an inert material (e.g., glass) and is tightly sealed.
-
Purity Check: Re-evaluate the purity of your starting material. It's possible that impurities were present from the synthesis that are less stable than the main compound.
-
Forced Degradation Study: Conduct a forced degradation study to identify the likely degradation products and pathways.[18][19][20][21] This involves intentionally exposing small samples of the compound to stress conditions (heat, light, humidity, acid, base, and oxidation) to accelerate decomposition and understand its stability profile.[22]
-
Issue 2: My compound has changed color from white to a yellowish tint.
-
Potential Cause: This is often an indication of degradation, possibly due to oxidation or photodegradation.[1] The formation of conjugated systems or certain functional groups can lead to the absorption of visible light, resulting in a colored appearance.
-
Troubleshooting Steps:
-
Light Protection: Immediately ensure the compound is stored in a light-protecting container (amber vial) and in a dark location.[6]
-
Analytical Confirmation: Use an analytical technique like HPLC with a photodiode array (PDA) detector or UV-Vis spectroscopy to analyze the sample. A change in the UV-Vis spectrum can confirm the formation of new chromophores.
-
ICH Q1B Photostability Testing: For rigorous assessment, perform photostability testing according to ICH Q1B guidelines.[23][24][25][26][27] This standardized protocol will help determine the intrinsic photostability of the compound.
-
Issue 3: The compound has become clumpy and difficult to handle.
-
Potential Cause: This is a strong indication of moisture absorption. Carboxylic acids can be hygroscopic. The absorbed water can not only affect the physical properties but also potentially increase the rate of chemical degradation.[2][28]
-
Troubleshooting Steps:
-
Drying: If the compound is thermally stable, you may be able to dry it under a vacuum at a gentle temperature. However, it's crucial to first confirm that heating will not cause further degradation.
-
Desiccant: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel) to maintain a low-humidity environment.
-
Proper Sealing: Ensure the container cap is providing a tight seal. For highly sensitive materials, consider using parafilm to wrap the cap.
-
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | Reduces the rate of chemical reactions, including potential decarboxylation and oxidation.[1][29][30] |
| Humidity | Dry (Store with a desiccant if necessary) | Minimizes moisture absorption, which can lead to physical changes and potential hydrolysis.[1][3][31] |
| Light | In the dark (Use amber vials or opaque containers) | Prevents photodegradation, which can be initiated by UV or visible light.[1][6] |
| Atmosphere | Well-sealed container; consider inert gas for long-term storage | Protects from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation.[4] |
| pH | Solid-state, neutral pH environment | Avoids acid or base-catalyzed degradation pathways. |
Experimental Protocol: Stability Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Objective: To develop a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
Methanol (HPLC grade)[12]
3. Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm[32]
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in methanol or acetonitrile at a concentration of 0.1-1 mg/mL.[12][32]
-
Sample Solution: Prepare the sample to be tested at a similar concentration.
6. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[25] A control sample should be protected from light.
7. Analysis and Interpretation:
-
Inject the standard solution, the unstressed sample solution, and all stressed sample solutions into the HPLC system.
-
Compare the chromatograms. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak.
-
The PDA detector can be used to assess peak purity and to compare the UV spectra of the parent peak and the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected compound decomposition.
References
- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass Laboratories.
- Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (2014). Chiang Mai J. Sci..
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH.
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams.
- Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
- Top 5 Factors Affecting Chemical Stability. (2025). A&C.
- (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. (2025). ResearchGate.
- Benzoic Acid Standard. (2015). LGC.
- Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. (2023). YouTube.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
- The Use Of Forced Degradation In Analytical Method Development. (n.d.). Reading Scientific Services Ltd.
- Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. (n.d.). Taylor & Francis Online.
- Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015). ACS Publications.
- Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. (2016). PubMed.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). ACS Publications.
- 16.8: Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Avomeen.
- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
- The thermal decomposition of benzoic acid. (n.d.). ResearchGate.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
- TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. (1999). Conservation OnLine (CoOL).
- Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of 2-Chloro-4-(4-T-butylphenyl)benzoic acid
Introduction: From Molecule to Mechanism
In drug discovery, the journey of a novel small molecule from synthesis to a validated lead compound is paved with rigorous biological testing. The subject of this guide, 2-Chloro-4-(4-T-butylphenyl)benzoic acid, is a synthetic compound whose biological activity is not yet well-characterized. While structurally related benzoic acid derivatives have been noted for a range of bioactivities, including anticancer and antimicrobial effects, the specific molecular target and mechanism of action for this particular compound remain to be elucidated.[1][2][3][4]
This guide provides a comprehensive, multi-tiered strategy for the initial in vitro validation of this compound. Our core hypothesis is that this compound may exert its effects by modulating a critical cell signaling pathway involved in proliferation, such as the Extracellular signal-Regulated Kinase (ERK) pathway. The ERK1/2 signaling cascade is a central regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7]
To objectively assess our test compound, we will perform a head-to-head comparison with established controls:
-
Positive Control: Ulixertinib (BVD-523) , a potent and selective clinical-stage inhibitor of ERK1/2.[7]
-
Negative Control: 2-Chlorobenzoic acid , a structural fragment of the test compound, which is hypothesized to lack the specific interactions required for potent activity.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) , used to solubilize the compounds.
Our validation approach is designed as a self-validating system, progressing from direct target engagement to cellular functional outcomes. This ensures that each experimental stage provides a logical foundation for the next, building a robust case for the compound's biological activity.
Tier 1: Establishing Direct Target Engagement with Thermal Shift Assay (TSA)
The "Why": Before investing in complex cell-based assays, it is crucial to determine if our test compound can physically interact with its putative protein target. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is an efficient, high-throughput method to screen for ligand binding.[8] The principle is straightforward: when a ligand binds to a protein, it typically increases the protein's thermal stability. This stabilization is observed as an increase in the melting temperature (Tm), the point at which 50% of the protein is denatured.[9][10][11]
We will test for direct binding to purified recombinant ERK2 protein. A significant positive shift in Tm upon incubation with our test compound provides strong evidence of direct physical interaction.
Experimental Workflow: Thermal Shift Assay
Caption: Workflow for the Thermal Shift Assay (TSA).
Detailed Protocol: Thermal Shift Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dilute purified recombinant human ERK2 protein in the assay buffer to a final concentration of 2 µM.
-
Prepare a 2000x stock of SYPRO Orange dye in DMSO.
-
-
Master Mix Assembly:
-
In a microcentrifuge tube, prepare a master mix containing the ERK2 protein and SYPRO Orange dye (at a final dilution of 5x). For a 96-well plate, a typical reaction volume is 20 µL per well.
-
-
Plate Setup:
-
Aliquot 19 µL of the master mix into the wells of a 96-well PCR plate.
-
Add 1 µL of the test compounds or controls (e.g., from a 20x stock) to the appropriate wells to achieve the desired final concentration (e.g., 10 µM). Ensure each condition is tested in triplicate.
-
-
Execution & Data Acquisition:
-
Seal the plate with optical-quality film and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol: Hold at 25°C for 2 minutes, then ramp the temperature to 95°C at a rate of 1°C per minute, acquiring fluorescence data at each interval.[12]
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the midpoint of the transition in the resulting melt curve.
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the DMSO vehicle control from the Tm of the compound-treated sample.
-
Comparative Data: Target Engagement (Hypothetical)
| Compound | Concentration | Avg. Tm (°C) | Std. Dev. | ΔTm (°C) vs. DMSO | Interpretation |
| DMSO (Vehicle) | 1% | 45.2 | 0.2 | N/A | Baseline Stability |
| This compound | 10 µM | 51.5 | 0.3 | +6.3 | Strong Engagement |
| Ulixertinib (Positive Control) | 10 µM | 53.8 | 0.2 | +8.6 | Very Strong Engagement |
| 2-Chlorobenzoic acid (Negative Control) | 10 µM | 45.4 | 0.3 | +0.2 | No Engagement |
Tier 2: Assessing Cellular Activity with the MTT Assay
The "Why": Evidence of direct target binding is compelling, but it does not guarantee a biological effect within the complex environment of a living cell. The next logical step is to assess the compound's impact on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for this purpose.[13] It is a colorimetric assay that measures the metabolic activity of cells.[14] Viable, metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of living cells.[16]
We will use the A375 human melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the ERK pathway. This makes it a highly relevant and sensitive model for testing ERK inhibitors.
Signaling Pathway: The ERK1/2 Cascade
Caption: The ERK1/2 signaling pathway targeted by inhibitors.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, Ulixertinib, and the negative control in culture media. A typical concentration range would be from 0.01 µM to 100 µM.
-
Carefully remove the old media from the cells and add 100 µL of media containing the compounds or DMSO vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the DMSO vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Comparative Data: Cell Viability (Hypothetical)
| Compound | IC50 (µM) on A375 Cells | Interpretation |
| This compound | 1.2 µM | Potent cytotoxic/antiproliferative effect. |
| Ulixertinib (Positive Control) | 0.2 µM | Very potent effect, as expected. |
| 2-Chlorobenzoic acid (Negative Control) | >100 µM | No significant effect on cell viability. |
Tier 3: Confirming Mechanism of Action with Phospho-ERK Assay
The "Why": The MTT assay demonstrates that our compound has a cellular effect, but not how. To link the observed cytotoxicity to our initial hypothesis, we must confirm that the compound inhibits the ERK signaling pathway in the cellular context. The key activation event in this pathway is the phosphorylation of ERK1/2 by its upstream kinase, MEK1/2.[17][18] Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a direct readout of pathway activity.[17] A reduction in p-ERK levels upon compound treatment provides strong evidence for an on-target mechanism of action.
Detailed Protocol: Phospho-ERK1/2 Immunoassay (ELISA-based)
-
Cell Culture and Treatment:
-
Seed A375 cells in a 96-well plate at a higher density (e.g., 20,000 cells/well) and allow them to attach overnight.
-
Treat the cells with the compounds at concentrations around their determined IC50 values (e.g., 0.5x, 1x, and 5x IC50) for a shorter duration, typically 1-2 hours, to capture the direct effect on signaling before widespread cell death occurs. Include DMSO and Ulixertinib controls.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with cold PBS.
-
Add a lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins and preserve the phosphorylation state of ERK.
-
-
ELISA Procedure:
-
Use a commercially available sandwich ELISA kit for phospho-ERK1/2 (pT202/pY204).
-
Coat the ELISA plate with a capture antibody specific for total ERK1/2.
-
Add the cell lysates to the wells and incubate to allow the capture antibody to bind to all ERK protein (both phosphorylated and non-phosphorylated).
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is specific for the phosphorylated form of ERK1/2. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB). The enzyme will convert the substrate, leading to a color change proportional to the amount of p-ERK.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total amount of protein in each lysate (determined by a separate protein assay like BCA) or to a parallel total-ERK ELISA.
-
Express the results as a percentage of the p-ERK level in the DMSO-treated control cells.
-
Comparative Data: Pathway Inhibition (Hypothetical)
| Compound | Concentration | % p-ERK Level (vs. DMSO) | Interpretation |
| DMSO (Vehicle) | 1% | 100% | Baseline Pathway Activity |
| This compound | 1.2 µM (1x IC50) | 15% | Strong Inhibition of ERK Pathway |
| Ulixertinib (Positive Control) | 0.2 µM (1x IC50) | 5% | Complete Inhibition of ERK Pathway |
| 2-Chlorobenzoic acid (Negative Control) | 50 µM | 98% | No Effect on ERK Pathway |
Synthesizing the Evidence: A Cohesive Conclusion
By following this three-tiered validation framework, we can construct a robust, evidence-based profile for this compound.
-
Tier 1 (TSA) suggested that the compound is capable of direct physical binding to the ERK2 protein, a key component of the target pathway.
-
Tier 2 (MTT) demonstrated that this binding translates into a potent functional consequence in a relevant cancer cell line, significantly reducing cell viability.
-
Tier 3 (p-ERK Assay) confirmed the mechanism of action , showing that the compound's cytotoxic effect is mediated through the direct inhibition of ERK1/2 phosphorylation.
References
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
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Comparing the efficacy of 2-Chloro-4-(4-T-butylphenyl)benzoic acid to known inhibitors
This guide provides an in-depth comparison of the efficacy of a novel, putative REV-ERBα modulator, 2-Chloro-4-(4-T-butylphenyl)benzoic acid (referred to herein as Compound X), with well-characterized, known inhibitors and agonists of the nuclear receptor REV-ERBα. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of circadian biology, metabolic diseases, and oncology.
Introduction: REV-ERBα as a Therapeutic Target
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link the circadian rhythm to metabolic and inflammatory pathways.[1][2] These receptors are ligand-dependent and their activity is modulated by the physiological ligand, heme.[3] By recruiting co-repressor complexes, REV-ERBs regulate the expression of core clock genes, including Bmal1 and Clock, thereby maintaining the robustness of the circadian feedback loop.[3]
Given their central role in orchestrating daily rhythms of metabolism and inflammation, pharmacological modulation of REV-ERB activity presents a promising therapeutic strategy for a range of pathologies, including metabolic syndromes, sleep disorders, inflammatory diseases, and cancer.[4][5] The development of synthetic ligands that can either activate (agonists) or inhibit (antagonists) REV-ERB function offers a powerful approach to intervene in these disease processes.
This guide will focus on comparing the efficacy of our novel compound, Compound X, against two well-established REV-ERBα agonists: GSK4112 and SR9009. We will delve into the experimental methodologies used to characterize these compounds and present a comparative analysis of their potency and efficacy.
The REV-ERBα Signaling Pathway and Points of Intervention
The canonical REV-ERBα signaling pathway involves its binding to ROR response elements (ROREs) in the promoters of target genes, leading to transcriptional repression. Pharmacological intervention can either enhance this repression (agonism) or block it (antagonism).
Caption: REV-ERBα signaling pathway and points of agonist intervention.
Comparative Efficacy of REV-ERBα Agonists
The efficacy of REV-ERBα agonists is typically assessed by their ability to induce the transcriptional repression of target genes. This is often quantified by determining the half-maximal inhibitory concentration (IC50) in cell-based reporter assays.
| Compound | Target | Assay Type | IC50 (nM) | Key Characteristics |
| Compound X | REV-ERBα | BRET Assay | To Be Determined | Putative novel agonist with potential for improved pharmacokinetic properties. |
| GSK4112 | REV-ERBα | Luciferase Reporter Assay | ~200-400 | First-generation synthetic agonist, limited in vivo application due to poor pharmacokinetics.[1][3] |
| SR9009 | REV-ERBα/β | Luciferase Reporter Assay | ~670 (REV-ERBα), ~800 (REV-ERBβ) | Potent agonist with demonstrated in vivo activity, affecting circadian behavior and metabolism in mice.[3][6] |
| SR9011 | REV-ERBα/β | Luciferase Reporter Assay | ~790 (REV-ERBα), ~560 (REV-ERBβ) | Another potent agonist with in vivo efficacy, similar to SR9009.[3] |
| STL1267 | REV-ERBα | Not Specified | Ki = 160 | High-affinity agonist with promising in vivo potency and specificity.[1] |
Experimental Protocols for Efficacy Determination
To ensure a rigorous and objective comparison, a series of standardized assays should be performed. The following protocols are designed to validate target engagement, determine potency, and assess the functional consequences of REV-ERBα modulation by Compound X.
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[7][8][9] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line endogenously expressing REV-ERBα (e.g., HEK293, HepG2) to ~80% confluency.
-
Compound Treatment: Treat cells with various concentrations of Compound X or a vehicle control for 1 hour at 37°C.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[10]
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of soluble REV-ERBα using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble REV-ERBα as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
Potency Determination: Bioluminescence Resonance Energy Transfer (BRET) Assay
Rationale: BRET is a sensitive method to measure protein-protein interactions in live cells.[2][11] For REV-ERBα, a BRET assay can be designed to measure the ligand-induced recruitment of the NCoR co-repressor. This provides a direct measure of the compound's ability to activate the receptor's repressive function.[12][13]
Step-by-Step Protocol:
-
Plasmid Construction: Generate expression vectors for REV-ERBα fused to a Renilla luciferase (Rluc) donor and the NCoR co-repressor interaction domain fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell Transfection: Co-transfect HEK293 cells with the Rluc-REV-ERBα and YFP-NCoR plasmids.
-
Compound Treatment: Plate the transfected cells in a 96-well plate and treat with a serial dilution of Compound X, GSK4112, and SR9009.
-
Substrate Addition: Add the Rluc substrate, coelenterazine, to each well.
-
BRET Measurement: Measure the light emission at the wavelengths corresponding to Rluc (donor) and YFP (acceptor) using a microplate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Functional Efficacy: Target Gene Expression Analysis (qPCR)
Rationale: The ultimate measure of a REV-ERBα agonist's efficacy is its ability to repress the transcription of its target genes. Quantitative PCR (qPCR) is a standard method to measure changes in mRNA levels of genes like Bmal1 and Clock.[3]
Caption: Workflow for target gene expression analysis using qPCR.
Step-by-Step Protocol:
-
Cell Treatment: Treat HepG2 cells with Compound X, GSK4112, SR9009, or vehicle at their respective IC50 concentrations for a defined period (e.g., 6 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for BMAL1, CLOCK, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant decrease in the mRNA levels of BMAL1 and CLOCK in compound-treated cells compared to the vehicle control indicates functional efficacy.
Conclusion
This guide outlines a comprehensive strategy for comparing the efficacy of a novel REV-ERBα modulator, Compound X, against established synthetic ligands. By employing a multi-faceted approach that includes target engagement confirmation (CETSA), potency determination (BRET), and functional efficacy assessment (qPCR), researchers can generate robust and reliable data to position their novel compound within the existing landscape of REV-ERBα modulators. The provided protocols offer a starting point for these investigations, and further in vivo studies will be necessary to fully elucidate the therapeutic potential of promising candidates.
References
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- (PDF) Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists. (2025-08-09).
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- Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC - NIH. (2019-09-12).
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- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024-05-20).
- Bioluminescence Resonance Energy Transfer (BRET) as a means of monitoring dynamic receptor-protein interactions in living cells - Berthold Technologies. (n.d.).
- Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Nuvu Cameras. (n.d.).
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzoic Acids: A Head-to-Head Comparison of Synthetic Routes
Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of organic molecules, from life-saving pharmaceuticals to advanced materials. Their prevalence demands a robust understanding of the available synthetic methodologies. This guide provides a head-to-head comparison of the most common and cutting-edge synthetic routes to substituted benzoic acids, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical applications, and a critical evaluation of each method's strengths and limitations, supported by experimental data.
Grignard Carboxylation: The Classic Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, and its application in the carboxylation of aryl halides remains a widely used method for preparing substituted benzoic acids. This route involves the formation of an arylmagnesium halide (a Grignard reagent) from an aryl halide, which then acts as a potent nucleophile, attacking carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification yields the desired benzoic acid.
Mechanism of Grignard Carboxylation
The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide. The formation of the Grignard reagent is a radical process occurring on the surface of the magnesium metal. Once formed, the aryl Grignard reagent is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide.
Caption: Mechanism of Grignard Carboxylation.
Experimental Protocol: Synthesis of 4-Methoxybenzoic Acid
This protocol details the synthesis of 4-methoxybenzoic acid from 4-bromoanisole.
Materials:
-
4-bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 6M)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 4-bromoanisole in anhydrous diethyl ether is added to the dropping funnel. A small portion of the 4-bromoanisole solution is added to the magnesium to initiate the reaction, which is often indicated by gentle bubbling and warming. The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: The reaction mixture is cooled in an ice bath. Crushed dry ice is added portion-wise to the vigorously stirred Grignard solution. An excess of dry ice is used to ensure complete carboxylation and to help control the exothermic reaction.
-
Work-up and Isolation: After the addition of dry ice is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of aqueous hydrochloric acid. This protonates the carboxylate salt and dissolves the remaining magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-methoxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Evaluation of Grignard Carboxylation
| Feature | Assessment |
| Yields | Generally good to excellent, often in the range of 70-90%.[1] |
| Substrate Scope | Broad for aryl halides (iodides, bromides, and chlorides). Tolerates a range of substituents, including alkyl and alkoxy groups. |
| Functional Group Tolerance | Poor. Incompatible with acidic protons (e.g., -OH, -NH₂, -COOH) and many electrophilic functional groups (e.g., esters, ketones, nitriles).[2] |
| Scalability | Readily scalable, but the exothermic nature of Grignard reagent formation and carboxylation requires careful thermal management on a large scale.[3] |
| Safety & Cost | Diethyl ether is highly flammable. Grignard reagents are moisture-sensitive. The cost of magnesium and aryl halides can vary. |
Oxidation of Alkylbenzenes: A Robust and Direct Approach
The oxidation of an alkyl side chain on an aromatic ring is a powerful and often high-yielding method for the synthesis of substituted benzoic acids. This method is particularly useful when the corresponding alkylbenzene is readily available. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically employed.
Mechanism of Permanganate Oxidation
The oxidation of alkylbenzenes with potassium permanganate is a complex free-radical process. The reaction is believed to initiate with the abstraction of a benzylic hydrogen atom by the permanganate ion. The resulting benzylic radical is stabilized by resonance with the aromatic ring, facilitating further oxidation to the carboxylic acid. Regardless of the length of the alkyl chain, it is cleaved to a single carboxyl group, as long as there is at least one benzylic hydrogen.[4]
Caption: General workflow for the oxidation of alkylbenzenes.
Experimental Protocol: Synthesis of 4-Nitrobenzoic Acid
This protocol details the synthesis of 4-nitrobenzoic acid from 4-nitrotoluene using sodium dichromate.[5][6]
Materials:
-
4-nitrotoluene
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place sodium dichromate and water.
-
Addition of Reactants: Add 4-nitrotoluene to the flask. While stirring, slowly add concentrated sulfuric acid. The addition is exothermic and should be controlled to maintain a manageable reaction rate.
-
Reaction: After the addition of sulfuric acid is complete, heat the mixture to reflux for a specified period (e.g., 30 minutes). The progress of the reaction can often be monitored by a color change from orange (Cr⁶⁺) to green (Cr³⁺).
-
Isolation: Cool the reaction mixture and pour it into a beaker of ice water. The crude 4-nitrobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove chromium salts.
-
Purification: The crude product can be purified by dissolving it in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding sulfuric acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Evaluation of Alkylbenzene Oxidation
| Feature | Assessment |
| Yields | Often very high, frequently exceeding 80%.[5] |
| Substrate Scope | Broad, applicable to a wide range of alkylbenzenes. The alkyl group must have at least one benzylic hydrogen. |
| Functional Group Tolerance | Moderate. The harsh oxidizing conditions can be incompatible with other oxidizable groups. However, nitro and halo substituents are generally well-tolerated.[7] |
| Scalability | The reaction is highly exothermic and requires careful temperature control on a large scale. The use of heavy metal oxidants presents waste disposal challenges. |
| Safety & Cost | Strong oxidizers like permanganate and dichromate are hazardous. Chromium compounds are toxic and carcinogenic. The starting materials are often inexpensive. |
Hydrolysis of Benzonitriles: A Versatile Route from Nitriles
The hydrolysis of benzonitriles provides a reliable method for the synthesis of substituted benzoic acids. This transformation can be carried out under either acidic or basic conditions, with basic hydrolysis often being preferred for its efficiency. The nitrile group can be introduced into the aromatic ring through various methods, such as the Sandmeyer reaction of anilines or nucleophilic aromatic substitution.
Mechanism of Basic Hydrolysis of Benzonitriles
Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and tautomerization to form a benzamide intermediate. The benzamide is then further hydrolyzed under the reaction conditions to yield a benzoate salt and ammonia. Acidification of the benzoate salt in the work-up step gives the final benzoic acid.[8]
Caption: Simplified mechanism of basic hydrolysis of benzonitriles.
Experimental Protocol: Synthesis of Benzoic Acid from Benzonitrile
Materials:
-
Benzonitrile
-
Sodium hydroxide
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and an aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylate is typically accompanied by the evolution of ammonia gas. The reaction is continued until the evolution of ammonia ceases.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic. Benzoic acid will precipitate as a white solid.
-
Purification: Collect the crude benzoic acid by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from hot water.
Evaluation of Benzonitrile Hydrolysis
| Feature | Assessment |
| Yields | Generally high, often quantitative. |
| Substrate Scope | Broad, as benzonitriles with a variety of substituents can be prepared. |
| Functional Group Tolerance | Good. The reaction conditions are generally tolerant of many functional groups that are sensitive to Grignard reagents or strong oxidants. Base-sensitive groups may be affected. |
| Scalability | Readily scalable. The evolution of ammonia gas needs to be managed in a large-scale setup. |
| Safety & Cost | Sodium hydroxide and hydrochloric acid are corrosive. Benzonitriles can be toxic. The cost depends on the availability of the starting benzonitrile. |
Palladium-Catalyzed Carboxylation: Modern and Functional Group Tolerant
In recent years, transition-metal-catalyzed carboxylation reactions have emerged as powerful alternatives to classical methods. Palladium-catalyzed processes, in particular, offer mild reaction conditions and excellent functional group tolerance. These reactions typically involve the oxidative addition of an aryl halide to a low-valent palladium species, followed by insertion of a carbonyl source and subsequent reductive elimination.
Mechanism of Palladium-Catalyzed Carboxylation
The catalytic cycle generally begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) intermediate. This is followed by the insertion of a carbonyl source, such as carbon monoxide (CO) or carbon dioxide (CO₂), into the Aryl-Pd bond. The resulting acyl-palladium complex can then react with a nucleophile (e.g., water) to generate the carboxylic acid and regenerate the Pd(0) catalyst.[9][10]
Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.
Experimental Protocol: Synthesis of Substituted Benzoic Acids from Aryl Iodides
This protocol is a general procedure for the palladium-catalyzed hydroxycarbonylation of aryl iodides using electrochemically generated CO.[9]
Materials:
-
Aryl iodide
-
Palladium catalyst (e.g., PdII@MIL-101(Cr)-NH₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF/H₂O)
-
Carbon monoxide source (e.g., from electrochemical reduction of CO₂)
Procedure:
-
Catalyst and Reagent Preparation: In a reaction vessel, the aryl iodide, palladium catalyst, and base are dissolved in the solvent mixture.
-
Carbonylation: The vessel is charged with carbon monoxide (in this case, generated ex-situ electrochemically to avoid handling toxic CO gas). The reaction is stirred at room temperature for a specified time.
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified with aqueous HCl. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Evaluation of Palladium-Catalyzed Carboxylation
| Feature | Assessment |
| Yields | Good to excellent, with high selectivity.[9] |
| Substrate Scope | Very broad, including aryl iodides, bromides, and even chlorides and triflates under optimized conditions. Tolerates a wide range of electron-donating and electron-withdrawing groups.[11] |
| Functional Group Tolerance | Excellent. Tolerates many functional groups that are incompatible with Grignard reagents, such as esters, ketones, and nitro groups.[9] |
| Scalability | Scalable, with the development of more robust and recyclable catalysts. The cost of the palladium catalyst can be a consideration for large-scale synthesis, though catalyst loadings are often low.[12] |
| Safety & Cost | Avoids the use of highly reactive organometallics. The use of CO gas requires specialized equipment and safety precautions, though methods using CO surrogates or in-situ generation are being developed. Palladium catalysts can be expensive. |
Kolbe-Schmitt Reaction: A Specialized Route to Hydroxybenzoic Acids
The Kolbe-Schmitt reaction is a specialized but industrially important method for the synthesis of hydroxybenzoic acids. It involves the carboxylation of a phenoxide with carbon dioxide, typically under high pressure and temperature. The regioselectivity of the reaction (ortho vs. para carboxylation) is influenced by the counter-ion and reaction conditions.
Mechanism of the Kolbe-Schmitt Reaction
The reaction proceeds via the nucleophilic attack of the phenoxide ion on carbon dioxide. The phenoxide is more reactive towards electrophilic aromatic substitution than phenol itself. The nature of the alkali metal cation influences the regioselectivity, with sodium phenoxide favoring ortho-carboxylation to give salicylic acid, while potassium phenoxide favors the para-isomer.[2]
Caption: The Kolbe-Schmitt reaction for the synthesis of salicylic acid.
Evaluation of the Kolbe-Schmitt Reaction
| Feature | Assessment |
| Yields | Can be high for specific substrates under optimized industrial conditions. |
| Substrate Scope | Limited to phenols and their derivatives. |
| Functional Group Tolerance | The harsh reaction conditions (high temperature and pressure) limit the tolerance of sensitive functional groups. |
| Scalability | A well-established industrial process for the production of salicylic acid and other hydroxybenzoic acids. |
| Safety & Cost | Requires high-pressure equipment, which has significant safety considerations. The starting materials are generally inexpensive. |
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Functional Group Tolerance | Scalability | Key Advantages | Key Disadvantages |
| Grignard Carboxylation | Aryl Halide | Mg, CO₂ | Poor | Good | Broad substrate scope for halides | Moisture sensitive, poor functional group tolerance |
| Alkylbenzene Oxidation | Alkylbenzene | KMnO₄ or Na₂Cr₂O₇ | Moderate | Good | High yields, readily available starting materials | Harsh conditions, heavy metal waste |
| Benzonitrile Hydrolysis | Benzonitrile | Acid or Base | Good | Excellent | High yields, good functional group tolerance | Requires prior synthesis of the nitrile |
| Pd-Catalyzed Carboxylation | Aryl Halide/Triflate | Pd catalyst, CO or CO₂ source | Excellent | Good | Excellent functional group tolerance, mild conditions | Catalyst cost, potential CO handling |
| Kolbe-Schmitt Reaction | Phenol | NaOH, CO₂, High P & T | Poor | Excellent (Industrial) | Direct route to hydroxybenzoic acids | Harsh conditions, limited substrate scope |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a substituted benzoic acid depends on a careful consideration of several factors, including the availability and cost of the starting material, the nature of the substituents on the aromatic ring, the presence of other functional groups in the molecule, and the desired scale of the synthesis.
-
For simple, robust syntheses where the starting aryl halide is available and the molecule lacks sensitive functional groups, Grignard carboxylation remains a viable and high-yielding option.
-
When the corresponding alkylbenzene is readily accessible and the molecule can withstand strong oxidizing conditions, alkylbenzene oxidation is a direct and efficient method.
-
Hydrolysis of benzonitriles offers a versatile and high-yielding pathway with good functional group tolerance, provided the nitrile precursor is easily prepared.
-
For complex molecules with sensitive functional groups, palladium-catalyzed carboxylation is often the method of choice, offering mild conditions and broad substrate scope, albeit with considerations for catalyst cost.
-
The Kolbe-Schmitt reaction is a specialized but highly effective industrial method for the synthesis of hydroxybenzoic acids from phenols.
By understanding the nuances of each of these synthetic routes, researchers can strategically design and execute the synthesis of substituted benzoic acids with greater efficiency and success.
References
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de la Cruz, J., Asensio, G., & Fructos, M. R. (2021). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. ChemSusChem, 14(18), 3846-3853. [Link]
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Khodaei, M. M., Khosropour, A. R., & Moghanian, H. (2007). Direct Synthesis of p-Nitrobenzoic Acid and Benzoic Acids from Benzyl Ketones and Acetophenones using the CAN/HOAc System. Journal of the Iranian Chemical Society, 4(3), 336-339. [Link]
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Organic Syntheses. (1921). p-NITROBENZOIC ACID. Organic Syntheses, 01, 71. [Link]
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Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194–4195. [Link]
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Torres, G. M., Liu, Y., & Arndtsen, B. A. (2020). A dual light-driven palladium catalyst: Breaking the barriers in carbonylation reactions. Science, 368(6488), 318-323. [Link]
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Wikipedia. (2023). Ortho effect. [Link]
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Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(6), 1225-1228. [Link]
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The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
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Wikipedia. (2023). Kolbe–Schmitt reaction. [Link]
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Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
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JoVE. (2025). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]
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Organic Syntheses. (1932). o-CHLOROBENZOIC ACID. Organic Syntheses, 12, 12. [Link]
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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Francone, A., & Baricordi, S. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(3), 943. [Link]
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YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]
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Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(6), 1225-1228. [Link]
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Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
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ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. [Link]
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An In Vivo Validation Framework for the Therapeutic Potential of 2-Chloro-4-(4-tert-butylphenyl)benzoic Acid: A Comparative Guide
Introduction: Rationale for Investigating 2-Chloro-4-(4-tert-butylphenyl)benzoic Acid
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The compound 2-Chloro-4-(4-tert-butylphenyl)benzoic acid emerges as a molecule of significant interest, primarily due to its structural components that are hallmarks of established pharmacophores. It integrates a biphenyl carboxylic acid scaffold, a well-recognized structure in medicinal chemistry, with specific substitutions—a chloro group and a tert-butylphenyl moiety—that suggest potential for both anti-inflammatory and anticancer activities.
The biphenyl carboxylic acid framework is the backbone of several successful non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Furthermore, derivatives of biphenyl carboxylic acid have demonstrated promising in vitro anticancer activity against human breast cancer cell lines.[1][2] The presence of a halogen, such as chlorine, on the aromatic ring has been shown in some molecular series to enhance anticancer responses.[3] Concurrently, the tert-butylphenyl group is a feature of various compounds investigated for their anti-inflammatory properties.[4][5]
While direct in vivo experimental data for 2-Chloro-4-(4-tert-butylphenyl)benzoic acid is not yet available in the public domain, this guide provides a comprehensive framework for its preclinical validation. We will propose a likely mechanism of action and construct a detailed roadmap for in vivo studies, drawing comparisons with established and experimental agents that share structural similarities. This document serves as a strategic guide for researchers and drug development professionals to systematically evaluate the therapeutic potential of this promising compound.
Proposed Mechanism of Action: A Dual-Targeting Hypothesis
Based on the structure of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid, a dual-targeting mechanism of action is plausible, potentially offering a synergistic therapeutic effect in diseases where both inflammation and cellular proliferation are key pathological features, such as in certain cancers.
We hypothesize that the compound could function as:
-
An Anti-inflammatory Agent: Primarily through the inhibition of COX enzymes (COX-1 and COX-2), which are pivotal in the inflammatory cascade. The biphenyl carboxylic acid moiety is the key pharmacophore for this activity.
-
An Anticancer Agent: By inducing cell cycle arrest and apoptosis in cancer cells. The biphenyl structure itself has been associated with anticancer effects, possibly through interactions with critical signaling pathways.
The following diagram illustrates the proposed dual mechanism of action:
Caption: Proposed dual mechanism of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid.
Comparative Analysis: Benchmarking Against Structurally Related Compounds
To establish a performance benchmark for the proposed in vivo studies, we will compare the anticipated potential of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid with compounds from the literature that possess similar structural motifs and have published in vivo or in vitro data.
Anticancer Potential: Comparison with Biphenyl Carboxylic Acid Derivatives
A study on small molecule biphenyl carboxylic acids revealed their in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2] These compounds provide a relevant comparison for the potential efficacy of our target molecule.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| Compound 3a (Biphenyl Carboxylic Acid) | MCF-7 | 10.14 ± 2.05 | [2] |
| MDA-MB-231 | 10.78 ± 2.58 | [2] | |
| Compound 3j (Benzyloxy Biphenyl Carboxylic Acid) | MCF-7 | 9.92 ± 0.97 | [2] |
| MDA-MB-231 | 9.54 ± 0.85 | [2] | |
| Tamoxifen (Standard) | MCF-7 & MDA-MB-231 | Not specified in snippet | [2] |
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Analogs.[2]
Anti-inflammatory Potential: Comparison with tert-Butylphenyl Derivatives
A series of 2,6-di-tert-butyl-4-(2-arylethenyl)phenols were evaluated for their ability to inhibit cyclooxygenase in vitro and adjuvant arthritis in vivo in rats.[6] One of the potent compounds from this series, (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol (7d), serves as a good comparator for anti-inflammatory potential.
| Compound | In Vitro COX Inhibition (IC50) | In Vitro 5-Lipoxygenase Inhibition (IC50) | In Vivo Adjuvant Arthritis (ED50) | Reference |
| Compound 7d | 0.67 µM | 2.7 µM | 2.1 mg/kg | [6] |
Table 2: Anti-inflammatory Activity of a tert-Butylphenyl Derivative.[6]
Proposed In Vivo Validation Workflow
A phased in vivo validation approach is proposed to systematically evaluate the therapeutic potential of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid. This workflow is designed to first establish safety and then to test efficacy in relevant disease models.
Caption: Proposed workflow for in vivo validation.
Detailed Experimental Protocols
Phase 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Studies
Objective: To determine the safety profile and the maximum tolerated dose (MTD) of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid in a rodent model.
Protocol:
-
Animal Model: Healthy, 8-week-old BALB/c mice (n=5 per group).
-
Compound Administration: Administer single doses of the compound via oral gavage or intraperitoneal injection at escalating concentrations (e.g., 10, 50, 100, 200, 500 mg/kg). A vehicle control group will also be included.
-
Monitoring: Observe animals for 14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: At day 14, euthanize animals and perform gross necropsy. Collect blood for hematology and serum chemistry analysis. Collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity.
Phase 2a: In Vivo Anti-inflammatory Efficacy - Carrageenan-Induced Paw Edema Model
This model is a standard for evaluating acute anti-inflammatory activity.[7]
Objective: To assess the acute anti-inflammatory activity of the test compound.
Protocol:
-
Animal Model: Wistar rats (150-200g, n=6 per group).
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (e.g., at 1/10th, 1/5th, and 1/2 of MTD)
-
-
Procedure:
-
Administer the test compound or controls orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[7]
Phase 2b: In Vivo Anticancer Efficacy - Xenograft Tumor Model
Objective: To evaluate the ability of the test compound to inhibit tumor growth in an in vivo setting.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID), 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject a human cancer cell line (e.g., MCF-7, if estrogen pellets are implanted, or MDA-MB-231) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (e.g., Tamoxifen for MCF-7, Doxorubicin for MDA-MB-231)
-
Test Compound (at doses determined from MTD study)
-
-
Administration: Administer treatment daily (or as determined by PK studies) via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size. Excise tumors and weigh them.
-
Data Analysis: Compare the final tumor weights and the rate of tumor growth between the treated and control groups.
Conclusion: A Path Forward
While 2-Chloro-4-(4-tert-butylphenyl)benzoic acid remains a novel entity without direct published in vivo data, its chemical architecture strongly suggests a promising therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. The presented comparative guide and detailed validation workflow offer a robust, scientifically-grounded strategy for its preclinical evaluation. The proposed studies, benchmarked against relevant comparator molecules, will elucidate the compound's safety and efficacy profile, ultimately determining its viability as a candidate for further drug development. The dual-targeting potential of this molecule makes it a particularly exciting prospect for addressing complex diseases with multifactorial pathologies.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Chloro-4-(4-T-butylphenyl)benzoic Acid
Foreword: As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide addresses the handling of 2-Chloro-4-(4-T-butylphenyl)benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, including various chlorinated and substituted benzoic acids, to establish a robust and conservative safety protocol. This methodology, rooted in chemical similarity analysis, is a cornerstone of laboratory safety for research-grade compounds.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
The primary directive in handling any chemical is to understand its potential hazards. Based on an analysis of related benzoic acid derivatives, we can anticipate the primary risks associated with this compound. Carboxylic acids, as a class, can be corrosive and pose multiple hazards, a fact that generic labels like "weak acid" can dangerously understate.[1]
The key to safety is not just following steps but understanding the causality behind them. The personal protective equipment (PPE) and handling procedures outlined below are a direct response to the hazards summarized in the table below.
Table 1: Anticipated Hazard Profile Based on Structural Analogs
| Hazard Category | Anticipated Risk | Rationale from Analogous Compounds | Citations |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | p-tert-Butylbenzoic acid and 2-chlorobenzoic acid are classified as harmful if swallowed. | [2][3][4] |
| Skin Contact | Causes skin irritation. | Benzoic acid, chlorobenzoic acids, and nitro-substituted versions consistently show skin irritation. | [4][5][6][7] |
| Eye Contact | Causes serious eye damage. | Several analogs are noted to cause serious eye damage or irritation upon contact. | [4][5][6][8] |
| Inhalation | May cause respiratory irritation. | As a solid, the compound can form dust, which is a common respiratory irritant for benzoic acid derivatives. | [4][5][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Potential for organ damage. | p-tert-Butylbenzoic acid shows evidence of causing damage to organs through prolonged or repeated exposure. | [2][3][6] |
| Reproductive Toxicity | Potential risk. | The structural analog p-tert-Butylbenzoic acid is classified as potentially damaging to fertility or the unborn child. This is a critical consideration. | [2][3] |
| Physical Hazard | May form combustible dust. | Many solid organic compounds, including benzoic acid derivatives, can form explosive dust-air mixtures. |[2][3][9] |
Core Protective Measures: A Multi-Layered Defense System
Effective safety is not about a single piece of equipment but an integrated system of engineering controls, personal protective equipment, and procedural diligence.
Engineering Controls: The First and Most Critical Barrier
Your primary line of defense is to minimize exposure potential. All handling of this compound, especially the manipulation of its solid form, must be conducted within a certified chemical fume hood.[2][3]
-
Causality: A fume hood provides constant exhaust ventilation[5], capturing dust particles at the source during weighing or transfer operations. This directly mitigates the primary risks of inhalation and inadvertent ingestion from airborne particles.
Personal Protective Equipment (PPE): Your Last Line of Defense
Where engineering controls cannot eliminate all risks, PPE is essential. The selection of PPE must be deliberate and based on the anticipated hazards.
-
Minimum Requirement: Chemical safety goggles that meet government standards such as OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][10] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[5][11]
-
Gloves: Standard disposable gloves are not created equal.
-
Material: Use nitrile gloves as they provide good resistance against a range of chemicals, including acids.[12]
-
Protocol: Always inspect gloves for tears or punctures before use.[5] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[11] For prolonged work, consider double-gloving. The breakthrough time of the glove material should be considered, although for solid handling, physical tears are the more common failure mode.[13]
-
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required. This protects your skin and personal clothing from contamination.[14]
-
Additional Protection: For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat provides an additional barrier.[14]
Under normal operating conditions within a fume hood, a respirator should not be necessary. However, one must be available for non-routine events.
-
When Required: In the event of a significant spill outside of a fume hood or during emergency cleanup procedures.
-
Type: A NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges appropriate for organic vapors and particulates (dust) should be used.[10][11] A simple dust mask is inadequate.[12]
Operational and Disposal Plan: A Step-by-Step Guide
This section provides the procedural framework for safely integrating this compound into your workflow.
Pre-Handling Safety Checklist
-
Verify the chemical fume hood is operational and has a current certification.
-
Locate the nearest emergency eyewash station and safety shower.
-
Don all required PPE as detailed in Section 2.2.
-
Prepare your work surface by covering it with absorbent, disposable bench paper.
-
Have a designated waste container ready for contaminated consumables.
Protocol for Weighing and Solution Preparation
-
Perform all operations within the chemical fume hood.[3]
-
To minimize dust formation, handle the solid material gently. Do not scoop or pour from a height.[15]
-
Use anti-static weighing paper or a static-dissipating spatula, as static electricity can cause fine powders to become airborne.
-
Once the desired amount is weighed, gently add it to your solvent in a suitable vessel.
-
Tightly cap the primary container of the chemical immediately after use and store it in a cool, dry, well-ventilated place away from strong bases and oxidizing agents.[2][13][14]
-
Decontaminate the spatula and any other reusable equipment before removing them from the fume hood.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[2]
-
Spill Cleanup: For small spills of solid material, do NOT use water. Gently sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.[5][6][16] For larger spills, evacuate the area and follow your institution's emergency procedures.
Decontamination and Waste Disposal
-
Decontamination: Wipe down the work surface in the fume hood with a suitable solvent, followed by soap and water. Dispose of all contaminated consumables (gloves, bench paper, wipes) in a designated hazardous waste container.
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste.[2][9] Do not pour it down the drain.[5][11] Follow all local, state, and federal regulations for chemical waste disposal, which may involve incineration by a licensed professional waste disposal service.[17]
Visualized Safety Workflow
The following diagram illustrates the complete, self-validating workflow for handling this compound, ensuring every step from preparation to disposal is embedded within a safety-first framework.
Caption: Workflow for Safe Handling of this compound.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-tert-Butylbenzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
-
National Institute of Standards and Technology. (2014). SAFETY DATA SHEET: m-Chlorobenzoic Acid. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Phenova. (2015). Benzoic Acid Standard Safety Data Sheet. [Link]
-
Loba Chemie. (2016). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]
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Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]
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Carl ROTH. (2025). Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
